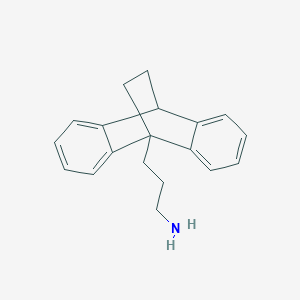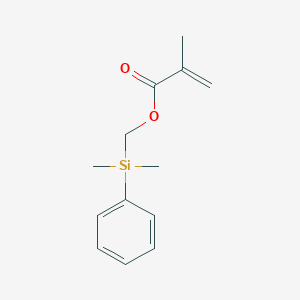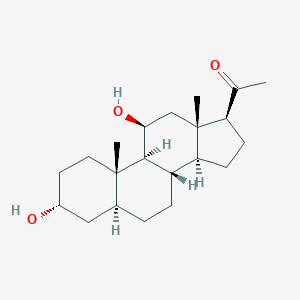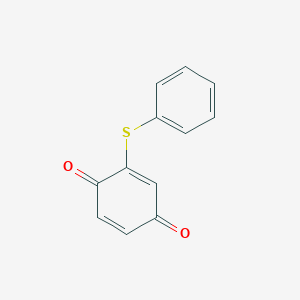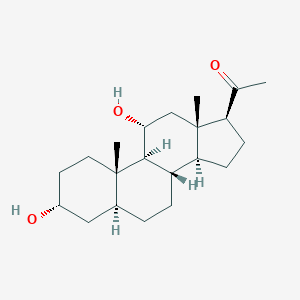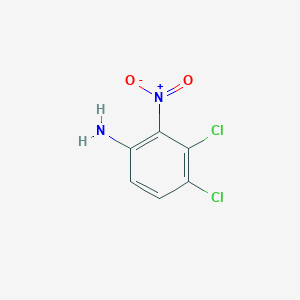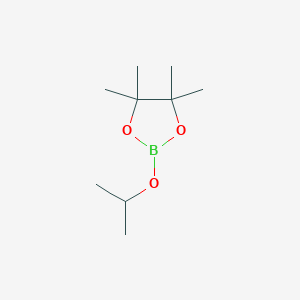
2-异丙氧基-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
概述
描述
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C9H19BO3. It is a colorless liquid that is primarily used as a reagent in organic synthesis, particularly in the formation of boronic acid esters. This compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.
科学研究应用
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
安全和危害
作用机制
Target of Action
The primary target of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isopropoxyboronic acid pinacol ester, is arenes . Arenes are aromatic hydrocarbons that play a crucial role in various biochemical processes.
Mode of Action
This compound acts as a reagent in the borylation of arenes . Borylation is a chemical process where a boron atom is introduced into an organic molecule. This process is significant in the field of organic synthesis, as it allows for the formation of carbon-boron bonds, which can be further transformed into various functional groups.
Biochemical Pathways
The borylation of arenes leads to the formation of arylboronic esters . These compounds are versatile intermediates in organic synthesis and can be used in various transformations, including Suzuki-Miyaura cross-coupling reactions. This pathway allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Result of Action
The primary result of the action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of arylboronic esters . These compounds are valuable in organic synthesis, leading to the production of a wide range of organic compounds.
Action Environment
The action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by various environmental factors. For instance, it is sensitive to moisture , indicating that its stability and efficacy could be compromised in humid conditions. Additionally, the compound is flammable , necessitating careful handling and storage.
准备方法
Synthetic Routes and Reaction Conditions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacolborane with isopropyl acetate. The reaction typically occurs under mild conditions, with the mixture being heated to around 90°C for 12-16 hours. The completion of the reaction is monitored using gas chromatography, ensuring that the pinacol content is less than 4.0% .
Industrial Production Methods: In industrial settings, the production of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The reaction mixture is often distilled to collect the product, which boils at approximately 174-178°C .
化学反应分析
Types of Reactions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: It is used to borylate arenes, forming boronic acid esters.
Suzuki Coupling: This compound is a precursor in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions:
Borylation: Typically involves the use of palladium catalysts and bases such as potassium carbonate.
Suzuki Coupling: Requires palladium catalysts and bases like sodium hydroxide or potassium phosphate.
Major Products:
Borylation: Produces boronic acid esters.
Suzuki Coupling: Results in the formation of biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.
相似化合物的比较
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Isopropoxyboronic acid pinacol ester
- Isopropyl pinacol borate
Uniqueness: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and reactivity under mild conditions. Its ability to form boronic acid esters efficiently makes it a preferred reagent in organic synthesis compared to other similar compounds .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWWWZLJWNIEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407552 | |
| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61676-62-8 | |
| Record name | Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?
A1: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a reagent for introducing boronate ester groups into organic molecules. These boronate esters are versatile intermediates, particularly valuable in Suzuki cross-coupling reactions. [, , ]
Q2: Can you describe a specific example of how 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to synthesize a specific class of compounds?
A2: One example is its use in the synthesis of indoles. A research study describes a method where 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with a titanium alkylidene intermediate, derived from an ester, to form a boronate-bearing enol ether. This enol ether then undergoes acid-catalyzed cyclization to yield an indole with a boronate group. This group allows for further modifications through Suzuki coupling reactions, diversifying the library of synthesized indoles. []
Q3: How does the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contribute to the field of medicinal chemistry?
A4: The ability to easily introduce boronate esters using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by Suzuki coupling, significantly broadens the possibilities for synthesizing diverse compound libraries. This diversity is crucial in medicinal chemistry for exploring structure-activity relationships and developing new drug candidates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


